molecular formula C5H15NOSi B1596046 (2-Aminoethoxy)trimethylsilane CAS No. 5804-92-2

(2-Aminoethoxy)trimethylsilane

Cat. No.: B1596046
CAS No.: 5804-92-2
M. Wt: 133.26 g/mol
InChI Key: LSSLIYHUUYSCLC-UHFFFAOYSA-N
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Description

(2-Aminoethoxy)trimethylsilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an aminoethoxy group. This compound is a colorless liquid that is soluble in water and organic solvents. It is widely used in various fields, including medical research, environmental research, and industrial research.

Properties

IUPAC Name

2-trimethylsilyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NOSi/c1-8(2,3)7-5-4-6/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLIYHUUYSCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206764
Record name Ethanamine, 2-((trimethylsilyl)oxy)- (9CI)
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Molecular Weight

133.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5804-92-2
Record name 2-[(Trimethylsilyl)oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5804-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2-(trimethylsiloxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-((trimethylsilyl)oxy)- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)trimethylsilane
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Preparation Methods

(2-Aminoethoxy)trimethylsilane can be synthesized through the reaction of chloromethylalkoxysilanes with aminoethoxyalkyl silanes. This reaction typically forms cyclic substitution products with the evolution of trimethylalkoxysilane . Another method involves the reaction of bis(2-aminoethoxy)dimethylsilane with chloromethylalkoxysilanes, which is accompanied by the partial splitting off of the substituted methyl group from silicon .

Chemical Reactions Analysis

(2-Aminoethoxy)trimethylsilane undergoes various types of chemical reactions, including substitution reactions. For example, it reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The reaction conditions typically involve the use of chloromethylalkoxysilanes as reagents. The major products formed from these reactions are cyclic substitution products and trimethylalkoxysilane .

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization
(2-Aminoethoxy)trimethylsilane exhibits significant reactivity due to its amino group, allowing it to engage in various substitution and addition reactions. This property makes it a valuable reagent in organic synthesis.

  • Case Study: Synthesis of Azido (Trimethylsilyl) Acetylene
    • Method : The synthesis involves treating an iodonium salt with hexadecyltributylphosphonium azide at low temperatures.
    • Results : This method successfully produced azido (trimethylsilyl) acetylene, demonstrating the compound's utility in synthesizing complex organic molecules.

Material Science

Coatings and Surface Modifications
The ability of this compound to form stable bonds with various substrates makes it suitable for developing new materials or coatings.

  • Case Study: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
    • Application : Used in depositing etching stop layers.
    • Method : The deposition process involves using trimethylsilane with ammonia in PECVD.
    • Results : The resulting layers exhibited desirable physical properties for semiconductor applications.

Biochemistry

Fluorescent Probes and Drug Conjugates
In biochemistry, this compound is utilized in the development of fluorescent probes and drug conjugates, enhancing visualization techniques for biomolecules.

  • Case Study: Silicon Rhodamine (SiR) Development
    • Application : SiR conjugated with therapeutic drugs for cellular imaging.
    • Method : A gram-scale synthesis was optimized to produce fluorescent inhibitors.
    • Results : Achieved high yields, facilitating broader biological applications in live-cell imaging.

Environmental Science

Antioxidant Active Films
The compound has been employed in the preparation of environmentally friendly films that exhibit antioxidant properties.

  • Case Study: AEC/Cellulose Composite Films
    • Application : Development of antioxidant active films from chitosan derivatives.
    • Method : Blending AECs into cellulose solutions followed by shaping.
    • Results : The composite films displayed high mechanical strength and free radical scavenging activity against DPPH.

Mechanism of Action

The mechanism of action of (2-Aminoethoxy)trimethylsilane involves its reaction with other chemical compounds to form new products. For example, it reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The molecular targets and pathways involved in these reactions include the silicon atom and the aminoethoxy group, which participate in the formation of new chemical bonds .

Comparison with Similar Compounds

(2-Aminoethoxy)trimethylsilane can be compared with other similar compounds, such as (2-Cyanoallyl)trimethylsilane and (2-Cyanoethyl)trimethylsilane. These compounds exhibit high reactivities in free-radical reactions and demonstrate the existence of the σπ captodative effect . Another similar compound is bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane, which reacts with cobalt carbonyl to form tris[bis(N,N-dimethyl-2-aminoethoxy)dimethylsilane]cobalt(II) bis . The uniqueness of this compound lies in its specific reactivity with chloromethylalkoxysilanes and its applications in various fields .

Biological Activity

(2-Aminoethoxy)trimethylsilane (C5H15NOSi) is an organosilicon compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound is characterized by its amino group and silane structure, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

 2 Aminoethoxy trimethylsilaneC5H15NOSi\text{ 2 Aminoethoxy trimethylsilane}\rightarrow \text{C}_5\text{H}_{15}\text{NOSi}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

  • Cholinergic Activity : Research indicates that derivatives of aminoethoxysilanes exhibit cholinergic and anticholinergic activities, influencing neurotransmission pathways .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is often compared to other silane derivatives, demonstrating a broad spectrum of activity .
  • Cellular Interaction : Studies suggest that this compound can influence cellular processes by modifying membrane properties or interacting with specific receptors .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Type Description Efficacy
Cholinergic ActivityInhibition of neurotransmitter releaseEC50: 8.0 x 10^-4 M
Antimicrobial ActivityInhibition of bacterial growthMIC: 3.13 µg/mL
CytotoxicityAssessment against HepG2 cell lineNon-cytotoxic
Ganglion-blocking ActivityEffect on ganglion transmission in animal modelsED30: 0.56 mg/kg

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated significant activity with a minimum inhibitory concentration (MIC) of 3.13 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
  • Cholinergic Effects : Another investigation into the cholinergic effects demonstrated that the compound could inhibit neurotransmitter release in frog gastric muscle preparations, indicating its potential for neurological applications .
  • Cellular Interaction Studies : Research involving HepG2 cells revealed that this compound did not exhibit cytotoxic effects even at higher concentrations, making it a candidate for further exploration in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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